(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol
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Overview
Description
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol is a chiral compound featuring a pyridine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridine.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or methylated derivatives.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol.
(5-Bromo-6-methyl-pyridin-2-yl)-methyl-amine: Another derivative with similar structural features.
2-Amino-5-bromo-6-methylpyridine:
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-5-6(9)2-3-8(11-5)7(10)4-12/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1 |
InChI Key |
SXYLYLPPPFMKPN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)[C@@H](CO)N)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)C(CO)N)Br |
Origin of Product |
United States |
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